Hyalodendrin
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Overview
Description
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(222)octane-6,8-dione is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
It is known that hyalodendrin is a fungal growth inhibitor , suggesting that its targets could be key proteins or enzymes involved in fungal growth and reproduction.
Mode of Action
As a fungal growth inhibitor, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of fungal growth
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited . It is known that this compound has low phytotoxicity, with an acute toxicity (LD50) of 75 mg/kg in mice , which provides some insight into its bioavailability and toxicity profile.
Result of Action
This compound exhibits potent inhibitory activity against wood decay fungi . This suggests that the molecular and cellular effects of this compound’s action result in the disruption of fungal growth and development, leading to the death of the fungi.
Preparation Methods
The synthesis of 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione involves multiple steps, typically starting with the preparation of the bicyclic core. Common synthetic routes include:
Step 1: Formation of the bicyclic core through a Diels-Alder reaction.
Step 2: Introduction of the hydroxymethyl group via a hydroxylation reaction.
Step 3: Addition of the phenylmethyl group through a Friedel-Crafts alkylation.
Step 4: Final modifications to introduce the dithia and diaza functionalities.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dithia and diaza functionalities can be reduced under specific conditions.
Substitution: The phenylmethyl group can be substituted with other aromatic or aliphatic groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione stands out due to its unique bicyclic structure and the presence of both dithia and diaza functionalities. Similar compounds include:
- 1-(Hydroxymethyl)-5,7-dimethyl-4-(methyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
- 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
51920-94-6 |
---|---|
Molecular Formula |
C14H16N2O3S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1 |
InChI Key |
SJRIMIDQFZMJPZ-KZUDCZAMSA-N |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Synonyms |
Hyalodendrin; (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-Benzyl-4-(hyd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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